2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a brominated aniline and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting with the preparation of 4-bromoaniline. One common method for synthesizing 4-bromoaniline involves the N-TBS (tert-butylsilyl) protection of the aniline nitrogen, followed by bromination using bromine or a brominating agent . The protected aniline is then deprotected using silica gel in a mixture of ethanol and water to yield 4-bromoaniline .
The next step involves the coupling of 4-bromoaniline with a naphthalene derivative. This can be achieved through a palladium-catalyzed Heck cross-coupling reaction, where the brominated aniline reacts with a naphthalene derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly solvents and catalysts can improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:
Industry: Used in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound with a brominated aniline structure.
2-(4-Bromoanilino)-1-phenylethanone: A related compound with a phenylethanone moiety.
4-Bromo-2-fluoroaniline: A compound with both bromine and fluorine substituents on the aniline ring.
Uniqueness
2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is unique due to its combination of a naphthalene core, a brominated aniline, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFFFJNTUBVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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